molecular formula C50H68O34 B13842338 Maltotetraose Tridecaacetate

Maltotetraose Tridecaacetate

Cat. No.: B13842338
M. Wt: 1213.1 g/mol
InChI Key: CUPHYLVAXIHEIC-MQZJDYBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maltotetraose tridecaacetate is a derivative of maltotetraose, a linear tetrasaccharide composed of four glucose units linked via α-1,4 glycosidic bonds. Acetylation of maltotetraose involves substituting hydroxyl groups with acetyl moieties, typically resulting in improved solubility in organic solvents and altered biochemical interactions.

Properties

Molecular Formula

C50H68O34

Molecular Weight

1213.1 g/mol

IUPAC Name

[(2R,3R,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C50H68O34/c1-18(51)65-14-31-36(39(70-23(6)56)43(47(64)78-31)74-27(10)60)82-49-45(76-29(12)62)41(72-25(8)58)38(33(80-49)16-67-20(3)53)84-50-46(77-30(13)63)42(73-26(9)59)37(34(81-50)17-68-21(4)54)83-48-44(75-28(11)61)40(71-24(7)57)35(69-22(5)55)32(79-48)15-66-19(2)52/h31-50,64H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39?,40+,41+,42+,43-,44-,45-,46-,47?,48-,49-,50-/m1/s1

InChI Key

CUPHYLVAXIHEIC-MQZJDYBPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Maltotetraose Tridecaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative physicochemical properties of acetylated oligosaccharides

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features Reference
Maltotetraose (unmodified) C₂₄H₄₂O₂₁ 666.59 Water-soluble Four glucose units (α-1,4 linkages)
Maltotetraose tridecaacetate* C₃₈H₅₄O₂₉ ~1,098.81 Organic solvents 13 acetyl groups on maltotetraose backbone
Acarbose tridecaacetate C₅₁H₆₉NO₃₁ 1,192.08 Organic solvents Acarbose core with 13 acetyl groups
4-MU β-chitotetraose tridecaacetate C₄₈H₆₃NO₃₃ 1,226.00 Organic solvents Chitotetraose backbone with 13 acetyl groups and fluorescent 4-methylumbelliferyl moiety

*Note: this compound's molecular formula is estimated based on maltotetraose (C₂₄H₄₂O₂₁) and the addition of 13 acetyl groups (C₂H₃O₂).

Key Observations :

  • Acetylation increases molecular weight and shifts solubility from aqueous to organic phases, critical for applications in organic synthesis or enzyme assays.
  • Fluorescent derivatives (e.g., 4-MU β-chitotetraose tridecaacetate) enable real-time monitoring of glycosidase activity.

Table 2: Functional comparison of acetylated oligosaccharides

Compound Biological Activity/Application Mechanism/Notes Reference
This compound* Enzyme substrate (amylase assays) Altered kinetics due to steric effects of acetyl groups
Maltotetraose (unmodified) Anti-inflammatory (inhibits NO secretion in macrophages) Correlates with suppression of pro-inflammatory cytokines
Acarbose tridecaacetate Glycosidase inhibition (research tool) Used in bacterial growth inhibition studies
4-MU β-chitotetraose tridecaacetate Fluorescent substrate for chitinase assays Hydrolysis releases fluorescent 4-methylumbelliferone

*Note: this compound's role as an enzyme substrate is inferred from studies on acetylated maltooligosaccharides.

Key Findings :

  • Acetylation modulates bioactivity: Unmodified maltotetraose exhibits anti-inflammatory effects, while acetylated forms are tailored for enzymatic or diagnostic applications.
  • This compound may show reduced α-amylase activity compared to unmodified maltotetraose due to steric hindrance from acetyl groups, as seen in studies comparing p-nitrophenyl and maltotetraose substrates.

Key Insights :

  • Acetylation typically employs acetic anhydride in anhydrous conditions, with purification via chromatography.
  • Stability is enhanced by acetyl groups, which protect against enzymatic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Maltotetraose Tridecaacetate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis involves acetylation of maltotetraose under controlled conditions. Key parameters include stoichiometric ratios of acetic anhydride, temperature (typically 25–40°C), and reaction time (6–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the tridecaacetate derivative . Yield optimization requires monitoring intermediates using TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze acetyl proton signals (δ 1.9–2.1 ppm) and anomeric carbons (δ 90–110 ppm) to confirm acetylation and glycosidic linkages.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected ~1,200–1,300 Da) .
  • FTIR : Confirm ester carbonyl peaks (~1740 cm⁻¹) .

Q. What in vitro assays are suitable for assessing this compound’s alpha-glucosidase inhibition activity?

  • Methodological Answer :

  • Enzyme Kinetics : Use porcine intestinal alpha-glucosidase with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via absorbance at 405 nm.
  • IC₅₀ Determination : Perform dose-response curves (0.1–10 mM) and calculate using nonlinear regression .

Advanced Research Questions

Q. How do enzyme kinetics of this compound differ between competitive and non-competitive inhibition mechanisms?

  • Methodological Answer : Conduct Lineweaver-Burk analysis:

  • Competitive Inhibition : Increased Km (substrate affinity decreases), Vmax remains unchanged.
  • Non-competitive : Vmax decreases, Km unchanged.
  • Validate with Dixon plots (1/V vs. inhibitor concentration) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer :

  • In Vivo Models : Use diabetic rodent models (e.g., streptozotocin-induced) to measure postprandial glucose reduction.
  • Bioavailability Studies : Compare pharmacokinetics (oral vs. intravenous administration) using LC-MS/MS for plasma quantification .
  • Gut Microbiota Analysis : Assess microbial degradation via metagenomics, as bacterial amylases may hydrolyze maltotetraose derivatives .

Q. How can researchers mitigate this compound’s instability in aqueous solutions during long-term studies?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose).
  • Degradation Kinetics : Monitor hydrolysis via HPLC under varying pH (4.0–7.4) and temperature (4–37°C).
  • Excipient Screening : Test stabilizers like hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

Q. What statistical approaches resolve contradictions in maltotetraose derivative activity across replicate studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Exclude outliers via Grubbs’ test or robust regression.
  • Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect size with 80% power .

Data-Driven Insights

Parameter Optimal Range Key References
Acetylation Temperature25–40°C
IC₅₀ (alpha-glucosidase)0.5–2.0 mM
HPLC Retention Time8–10 min (C18 column)
Plasma Half-Life (in vivo)2–4 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.